2-Amino-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile
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Description
2-Amino-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 135.13 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile (CAS No. 644996-53-2) is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug design.
- Molecular Formula : C5H5N5
- Molecular Weight : 135.127 g/mol
- Structure : The compound features an imidazole ring with two cyano groups and an amino group, contributing to its reactivity and biological potential.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines.
Case Study:
A study involving imidazo[4,5-b]pyrrolo[3,4-d]pyridines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against renal cell carcinoma (RCC) cell lines A498 and 786-O. The presence of specific substituents on the imidazole ring was crucial for enhancing cytotoxicity .
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
5g | A498 | 10 | High |
5k | A498 | 12 | Moderate |
The study concluded that modifications in the imidazole structure significantly influenced activity, suggesting that similar approaches could be applied to this compound for potential anticancer applications.
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Related imidazole derivatives have shown broad-spectrum activity against various pathogens.
Research Findings:
A related study reported significant antimicrobial activity for benzofuran-pyrazole compounds with MIC values ranging from 2.50 to 20 µg/mL against several bacterial strains. The mechanism of action often involves inhibition of DNA gyrase B, a critical enzyme for bacterial replication .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
9 | 9.80 | E. coli |
11d | 14 | Staphylococcus |
The findings indicate that the structural features of imidazoles can be optimized to enhance antimicrobial potency.
Antioxidant and Anti-inflammatory Effects
Imidazole derivatives are also noted for their antioxidant and anti-inflammatory activities. Studies have shown that these compounds can stabilize human red blood cell membranes and scavenge free radicals effectively.
Example Data:
In a DPPH scavenging assay, certain imidazole derivatives exhibited percentages ranging from 84.16% to 90.52%, indicating strong antioxidant capabilities .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Reactive Oxygen Species (ROS) Scavenging : Imidazole derivatives can neutralize free radicals, reducing oxidative stress.
- Membrane Stabilization : These compounds may enhance membrane stability in erythrocytes, which is crucial for their anti-inflammatory effects.
Properties
CAS No. |
644996-53-2 |
---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
2-amino-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5H5N5/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,(H3,8,9,10) |
InChI Key |
SABIUNFLXIOKIV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1C(N=C(N1)N)C#N |
Origin of Product |
United States |
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